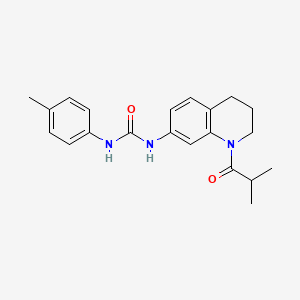![molecular formula C12H11NO2S B2826685 2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole CAS No. 2411266-37-8](/img/structure/B2826685.png)
2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole is an organic compound that features both an oxirane (epoxide) ring and a thiazole ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The oxirane ring is known for its high reactivity, while the thiazole ring is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole typically involves the reaction of 2-(2-hydroxyphenyl)-1,3-thiazole with epichlorohydrin. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation to form diols.
Reduction: The thiazole ring can be reduced under specific conditions to form thiazolidines.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Thiazolidines: Formed from the reduction of the thiazole ring.
Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of polymers and resins, where the oxirane ring can undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of 2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole involves its interaction with various molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The thiazole ring can interact with specific receptors or enzymes, modulating their activity. These interactions can result in various biological effects, such as antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-[[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide
- 2-[4-(Oxiran-2-ylmethoxy)phenyl]methyl]oxirane
- Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-
Uniqueness
2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole is unique due to the combination of the oxirane and thiazole rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Propriétés
IUPAC Name |
2-[2-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-4-11(15-8-9-7-14-9)10(3-1)12-13-5-6-16-12/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADUTKPALZNVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-2-({2-[5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2826602.png)
![4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2826603.png)
![[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol](/img/structure/B2826607.png)
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2826608.png)

![N-[4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-2-nitrobenzenesulfonamide](/img/structure/B2826610.png)

![3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol](/img/structure/B2826615.png)
![N-(5-chloro-2-cyanophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2826616.png)
![8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B2826618.png)




